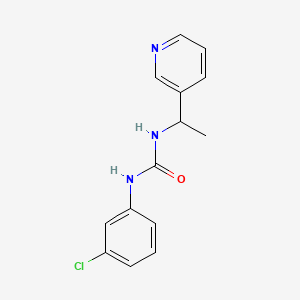
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide, also known as DMAPA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound belongs to the class of benzamides and is commonly used as a reagent in organic synthesis.
科学的研究の応用
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been used in various scientific research fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is commonly used as a catalyst in esterification and amidation reactions. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been used in the synthesis of various pharmaceutical compounds, including antihistamines and antipsychotics.
In biochemistry, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been studied for its potential applications as a fluorescent probe for protein labeling and imaging. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been used as a chiral selector in chromatography for the separation of enantiomers.
In pharmacology, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been studied for its potential applications as an anticancer agent. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is not fully understood. However, it has been proposed that 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been shown to inhibit the activity of HDACs, which play a critical role in the regulation of gene expression. In addition, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been shown to inhibit the activity of PKC, which is involved in cell signaling and proliferation.
実験室実験の利点と制限
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has several advantages for lab experiments. It is a cost-effective reagent that is readily available and easy to use. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is also stable under normal laboratory conditions and has a long shelf life.
However, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide can also form explosive peroxides if exposed to air or light, making it necessary to store and handle the compound in a safe manner.
将来の方向性
There are several future directions for the study of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide. One potential direction is the development of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide-based fluorescent probes for protein labeling and imaging. Another potential direction is the study of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide and its potential applications in various scientific fields.
Conclusion
In conclusion, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is a chemical compound that has been widely studied for its potential applications in various scientific fields. The synthesis method of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is simple, efficient, and cost-effective, making it easily accessible for scientific research. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been studied for its potential applications in organic chemistry, biochemistry, and pharmacology. The mechanism of action of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes and signaling pathways. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has several advantages for lab experiments, but also has some limitations that require careful handling and disposal. There are several future directions for the study of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide, including the development of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide-based fluorescent probes and the study of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide as a potential therapeutic agent for neurodegenerative disorders.
合成法
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide can be synthesized by reacting 2,2-dimethylpropanoyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The reaction produces 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide as a white crystalline solid with a high yield. This synthesis method is simple, efficient, and cost-effective, making 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide easily accessible for scientific research.
特性
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)13(18)15-11-8-6-7-10(9-11)12(17)16(4)5/h6-9H,1-5H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIRFMFLBVQMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)



![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)
![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)
![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)






